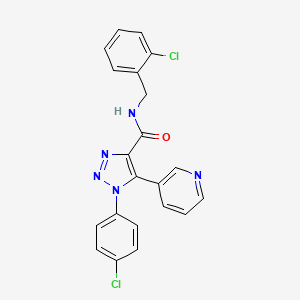amine CAS No. 1153744-84-3](/img/structure/B2440742.png)
[2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine” is a compound that has been studied for its potential pharmacological applications . It is related to a series of compounds known as 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, which have been identified as novel antagonists for the Histamine H3 and H4 Receptors with anti-inflammatory potential .
Molecular Structure Analysis
The molecular formula of “2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine” is C16H18N2O . The specific molecular structure is not provided in the available resources. Further studies would be needed to determine the exact molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine” is 254.33 . Other physical and chemical properties such as boiling point and storage conditions are not provided in the available resources .Mechanism of Action
Mode of Action
The mode of action of 2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine is currently unknown due to the lack of scientific studies on this specific compound. It’s worth noting that benzofuran derivatives have been shown to exhibit a variety of biological activities, including anticancer and immunosuppressive effects .
Biochemical Pathways
Benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that these compounds may affect pathways related to cell growth and proliferation.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells , suggesting that these compounds may induce cell death or inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of DBH is its potent activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. It also exhibits neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders. However, one of the limitations of DBH is its complex synthesis method, which may make it difficult to produce in large quantities for use in lab experiments.
Future Directions
There are several future directions for research on DBH. One direction is the development of new drugs based on DBH for the treatment of various diseases, such as cancer and neurological disorders. Another direction is the study of the mechanism of action of DBH, which may lead to the discovery of new targets for drug development. Additionally, the optimization of the synthesis method for DBH may lead to the production of higher yields and purity, which may make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of DBH involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with pyridine-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with ethylamine. The synthesis of DBH is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
Scientific Research Applications
DBH has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. DBH has been shown to exhibit potent activity against cancer cells, making it a promising candidate for the development of anticancer drugs. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2,3-dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-18-16(14-4-3-8-17-11-14)13-5-6-15-12(10-13)7-9-19-15/h3-6,8,10-11,16,18H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLGCWQRIKADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC2=C(C=C1)OCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2440659.png)



![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)



![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)
![3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2440675.png)



